molecular formula C22H26N2O2 B3936838 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B3936838
M. Wt: 350.5 g/mol
InChI Key: DDURLEQBJRAPLQ-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline derivative can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of Benzamide: The benzamide moiety can be introduced by reacting the isoquinoline derivative with benzoyl chloride in the presence of a base such as triethylamine.

    Oxolan-2-ylmethyl Substitution: The final step involves the substitution of the oxolan-2-ylmethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.

    Reduction: Reduction reactions could target the benzamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxolan-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. This interaction could involve binding to active sites or allosteric sites, leading to changes in the protein’s activity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide: Lacks the oxolan-2-ylmethyl group.

    N-(oxolan-2-ylmethyl)benzamide: Lacks the isoquinoline moiety.

    4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-methylbenzamide: Has a methyl group instead of the oxolan-2-ylmethyl group.

Uniqueness

The presence of both the isoquinoline and oxolan-2-ylmethyl groups in 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide may confer unique biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c25-22(23-14-21-6-3-13-26-21)19-9-7-17(8-10-19)15-24-12-11-18-4-1-2-5-20(18)16-24/h1-2,4-5,7-10,21H,3,6,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDURLEQBJRAPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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